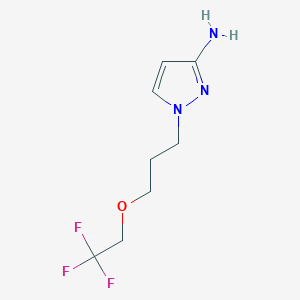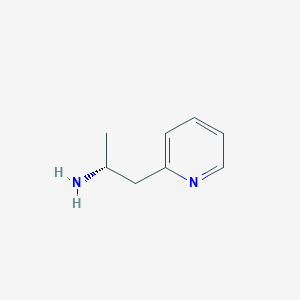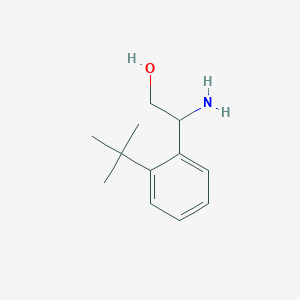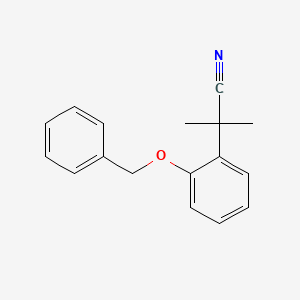
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoroethoxy group attached to a propyl chain, which is further connected to a pyrazole ring. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroethanol and 3-bromopropylamine.
Reaction Conditions: The reaction between 2,2,2-trifluoroethanol and 3-bromopropylamine is carried out under basic conditions, often using a base like potassium carbonate. This results in the formation of 3-(2,2,2-trifluoroethoxy)propylamine.
Cyclization: The next step involves the cyclization of 3-(2,2,2-trifluoroethoxy)propylamine with hydrazine hydrate under reflux conditions to form the pyrazole ring, yielding this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparación Con Compuestos Similares
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazole: This compound lacks the amine group, which may result in different chemical reactivity and biological activity.
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-5-amine: The position of the amine group on the pyrazole ring is different, which can affect the compound’s interaction with molecular targets.
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-4-amine: Similar to the previous compound, the position of the amine group is different, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C8H12F3N3O |
|---|---|
Peso molecular |
223.20 g/mol |
Nombre IUPAC |
1-[3-(2,2,2-trifluoroethoxy)propyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12F3N3O/c9-8(10,11)6-15-5-1-3-14-4-2-7(12)13-14/h2,4H,1,3,5-6H2,(H2,12,13) |
Clave InChI |
YXXUCPHGJHTFTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1N)CCCOCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)










